molecular formula C19H22ClN5O B2567386 N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide CAS No. 2034362-37-1

N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide

Cat. No.: B2567386
CAS No.: 2034362-37-1
M. Wt: 371.87
InChI Key: NPCVAYFUBGTPPH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide is a chemical compound of significant interest in medicinal chemistry and preclinical research. Its structure, featuring a chlorophenyl acetamide group linked to a piperazine-substituted pyridazine core, is characteristic of scaffolds investigated for potential central nervous system (CNS) activity . Compounds with similar N-phenyl-2-(piperazin-1-yl)acetamide frameworks have been extensively studied for their anticonvulsant properties in established animal models of epilepsy, such as the maximal electroshock (MES) test . The 6-cyclopropylpyridazin-3-yl moiety is a key heterocyclic building block that may contribute to modulating the compound's interaction with biological targets, potentially including neuronal voltage-sensitive sodium channels . Researchers utilize this acetamide derivative as a sophisticated building block for the synthesis of more complex molecules and as a tool compound for probing biological mechanisms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O/c20-15-3-1-2-4-17(15)21-19(26)13-24-9-11-25(12-10-24)18-8-7-16(22-23-18)14-5-6-14/h1-4,7-8,14H,5-6,9-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCVAYFUBGTPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

    Formation of the acetamide backbone: This can be achieved by reacting 2-chloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the piperazine ring: The intermediate product can be reacted with piperazine under reflux conditions to form the piperazinylacetamide.

    Cyclopropylpyridazinyl group attachment:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural Differences

  • Cyclopropyl groups are known to enhance metabolic stability, which may influence pharmacokinetics compared to bulkier substituents like benzo[d]thiazole sulfonyl (47) . Compounds in feature pyridin-2-yl acetamide moieties with trifluoromethyl or methoxy groups, which could alter lipophilicity and receptor binding compared to the target’s 2-chlorophenyl group .
  • Acetamide Linkers :

    • The quinazolin-3(4H)-yl acetamide substituents in and are fused heterocycles, likely influencing electronic properties and hydrogen-bonding capacity compared to the target’s simpler 2-chlorophenyl group .

Pharmacological Implications

  • Antimicrobial Activity : Compounds like 47 and 48 () demonstrate that sulfonyl-piperazine acetamides exhibit gram-positive antibacterial and antifungal activity. The absence of sulfonyl or benzothiazole groups in the target compound suggests its activity profile may differ, necessitating separate evaluation .

Analytical Data

  • Melting Points : The target compound’s analogs exhibit melting points ranging from 118°C to 266°C (), suggesting that its cyclopropylpyridazine group may confer intermediate thermal stability.
  • Spectroscopy : IR and NMR spectra for analogs (e.g., 8b in ) confirm piperazine (δ 2.71–3.08 ppm) and acetamide (ν 1679 cm⁻¹) functionalities. The target compound’s cyclopropyl group would likely show distinct ^1H-NMR signals (δ 0.5–1.5 ppm) and IR stretches for C–H bending .

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